2-(Vinyloxy)ethyl acrylate
Overview
Description
2-(Vinyloxy)ethyl acrylate is a hybrid monomer that combines both acryloyl and vinyl ether groups within a single molecule. This unique structure allows it to participate in both free radical and cationic polymerization processes. The compound is a colorless liquid with low viscosity and low odor, making it suitable for various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Vinyloxy)ethyl acrylate can be synthesized through the reaction of ethylene glycol vinyl ether with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-(Vinyloxy)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: Both free radical and cationic polymerization due to the presence of acryloyl and vinyl ether groups.
Addition Reactions: The vinyl ether group can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Free Radical Polymerization: Initiated by radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under UV light or heat.
Cationic Polymerization: Initiated by cationic initiators such as boron trifluoride etherate.
Major Products:
Scientific Research Applications
2-(Vinyloxy)ethyl acrylate has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of 2-(Vinyloxy)ethyl acrylate involves its dual functionality:
Free Radical Polymerization: The acryloyl group undergoes radical polymerization, forming long polymer chains.
Cationic Polymerization: The vinyl ether group undergoes cationic polymerization, contributing to the formation of cross-linked networks.
Comparison with Similar Compounds
2-(2-Vinyloxyethoxy)ethyl methacrylate: Similar structure but with a methacryloyl group instead of an acryloyl group.
Vinylpyridines: Polar vinyl monomers that undergo similar polymerization reactions.
Methacrylates: Commonly used in polymer synthesis with similar reactivity.
Uniqueness: 2-(Vinyloxy)ethyl acrylate’s unique combination of acryloyl and vinyl ether groups allows it to participate in both free radical and cationic polymerization, providing versatility in its applications and making it a valuable compound in various fields .
Properties
IUPAC Name |
2-ethenoxyethyl prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-3-7(8)10-6-5-9-4-2/h3-4H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTXFNJPFOORGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436210 | |
Record name | 2-Propenoic acid, 2-(ethenyloxy)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41440-38-4 | |
Record name | 2-Propenoic acid, 2-(ethenyloxy)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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